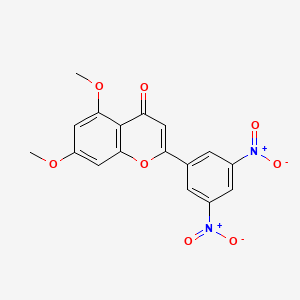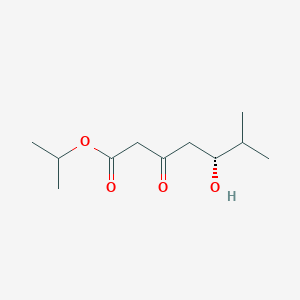
2,3-Dihydro-1h-isoindole-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1h-isoindole-4,7-diamine is a heterocyclic compound that belongs to the isoindoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1h-isoindole-4,7-diamine typically involves the reaction of α,α′-dibromo-o-xylene with primary amines in a basic medium. The use of 1,4-dioxane as a solvent and sodium hydroxide as a base is crucial to maintain the homogeneity of the medium . This reaction proceeds smoothly under ambient conditions, providing high yields of the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve the use of microwave irradiation to enhance reaction efficiency and yield. This method aligns with green chemistry principles, reducing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1h-isoindole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoindole-1,3-dione derivatives, while reduction can yield various substituted isoindolines .
Scientific Research Applications
2,3-Dihydro-1h-isoindole-4,7-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1h-isoindole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which suggests its potential use as an antipsychotic agent . Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Known for its applications in medicinal chemistry and as a building block for various bioactive molecules.
N-Substituted 1H-Isoindole-1,3(2H)-Dione: These derivatives are used in the study of cyclooxygenase inhibition and have potential therapeutic applications.
Uniqueness: Its ability to modulate specific receptors and inhibit protein aggregation further distinguishes it from other similar compounds .
Properties
CAS No. |
917805-13-1 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2,3-dihydro-1H-isoindole-4,7-diamine |
InChI |
InChI=1S/C8H11N3/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4,9-10H2 |
InChI Key |
XUVCWCYBMLRNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2CN1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)
![[(1-Methylcyclohexyl)oxy]benzene](/img/structure/B12627893.png)

methanone](/img/structure/B12627897.png)




![2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12627944.png)
![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)

![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
